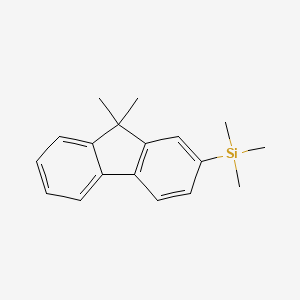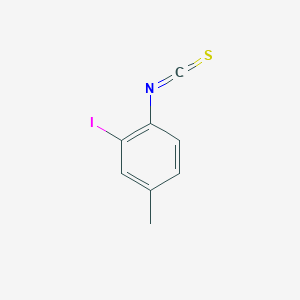
3,8-Dichloroisoquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dichloroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₅Cl₂NO. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 3rd and 8th positions and an aldehyde group at the 4th position. This compound is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3,8-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3,8-Dichloroisoquinoline-4-carboxylic acid.
Reduction: 3,8-Dichloroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
3,8-Dichloroisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,8-Dichloroisoquinoline-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorine functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
相似化合物的比较
- 3,7-Dichloroisoquinoline-4-carbaldehyde
- 3,8-Dibromoisoquinoline-4-carbaldehyde
- 3,8-Dichloroquinoline-4-carbaldehyde
Comparison: 3,8-Dichloroisoquinoline-4-carbaldehyde is unique due to the specific positioning of chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications.
属性
分子式 |
C10H5Cl2NO |
|---|---|
分子量 |
226.06 g/mol |
IUPAC 名称 |
3,8-dichloroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-3-1-2-6-7(9)4-13-10(12)8(6)5-14/h1-5H |
InChI 键 |
ODPDMPLZXMGGSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC=C2C(=C1)Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



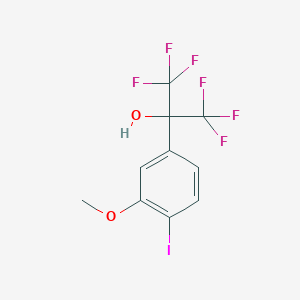
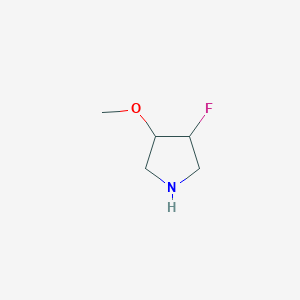
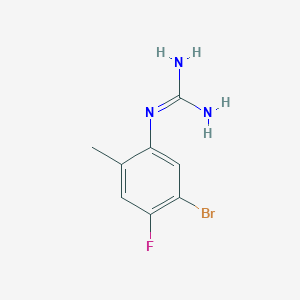
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
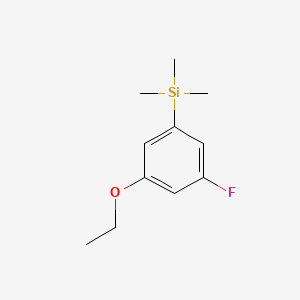
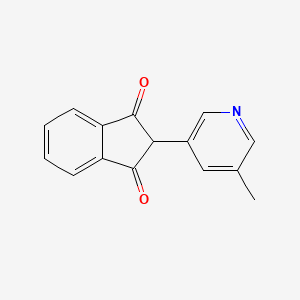
![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)
